periglaucine D periglaucine D Periglaucine D is an isoquinoline alkaloid. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1945983
InChI: InChI=1S/C23H27NO7/c1-12(25)5-13-8-21-9-16(26)20(27-3)23(28-4)22(21,24(13)2)10-19(31-23)14-6-17-18(7-15(14)21)30-11-29-17/h6-7,13,19-20H,5,8-11H2,1-4H3/t13-,19-,20-,21-,22-,23-/m0/s1
SMILES:
Molecular Formula: C23H27NO7
Molecular Weight: 429.5 g/mol

periglaucine D

CAS No.:

Cat. No.: VC1945983

Molecular Formula: C23H27NO7

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

periglaucine D -

Specification

Molecular Formula C23H27NO7
Molecular Weight 429.5 g/mol
IUPAC Name (1S,11S,13S,14R,15S,19R)-14,15-dimethoxy-20-methyl-19-(2-oxopropyl)-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Standard InChI InChI=1S/C23H27NO7/c1-12(25)5-13-8-21-9-16(26)20(27-3)23(28-4)22(21,24(13)2)10-19(31-23)14-6-17-18(7-15(14)21)30-11-29-17/h6-7,13,19-20H,5,8-11H2,1-4H3/t13-,19-,20-,21-,22-,23-/m0/s1
Standard InChI Key SOMHCTSZFQAYCX-LUYVKGCYSA-N
Isomeric SMILES CC(=O)C[C@H]1C[C@@]23CC(=O)[C@@H]([C@]4([C@]2(N1C)C[C@H](O4)C5=CC6=C(C=C35)OCO6)OC)OC
Canonical SMILES CC(=O)CC1CC23CC(=O)C(C4(C2(N1C)CC(O4)C5=CC6=C(C=C35)OCO6)OC)OC

Introduction

Chemical Structure and Properties

Periglaucine D possesses a complex molecular structure with several distinctive features that define its chemical properties and potential biological interactions.

Isolation and Source

Periglaucine D was isolated from the plant Pericampylus glaucus, a climbing vine belonging to the Menispermaceae family. This plant species is distributed throughout various parts of Asia and has been used in traditional medicine for treating various ailments.

Table 2: Taxonomic Classification of Source Plant

Taxonomic RankClassification
KingdomPlantae
FamilyMenispermaceae
GenusPericampylus
SpeciesPericampylus glaucus
Common NamesVarious local names depending on region

The isolation of periglaucine D involved extraction of the aerial parts of Pericampylus glaucus followed by bioassay-guided fractionation. The structure elucidation was accomplished through comprehensive spectroscopic analysis, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Electron Ionization Mass Spectrometry (EIMS)

  • Infrared spectroscopy

  • Comparison with related compounds

The structural determination of periglaucine D represented a significant achievement in natural product chemistry due to the compound's complex architecture with multiple rings and stereocenters .

Biological Activities

Research has demonstrated that periglaucine D exhibits significant biological activities, particularly in the realm of antiviral properties. These activities have been substantiated through various in vitro studies.

Table 3: Biological Activities of Periglaucine D and Related Compounds

CompoundActivityTargetExperimental ModelFinding
Periglaucine DAntiviralHepatitis B VirusHep G2.2.15 cellsInhibition of HBsAg secretion
Periglaucines A-DAntiviralHepatitis B VirusHep G2.2.15 cellsInhibited HBV surface antigen secretion
Norruffscine*AntiviralHIV-1C8166 cellsEC50 value of 10.9 μM (SI = 45.7)
(-)-8-Oxotetrahydropalmatine*AntiviralHIV-1C8166 cellsEC50 value of 14.1 μM (SI = 18.8)

*Co-isolated alkaloids from the same plant source

The antiviral properties of periglaucine D are particularly noteworthy from a pharmacological perspective. The inhibitory effect against hepatitis B virus (HBV) surface antigen (HBsAg) secretion in Hep G2.2.15 cells suggests potential applications in developing treatments for HBV infections, which remain a significant global health challenge despite available vaccines .

While specific data on the anti-HIV activity of periglaucine D itself is limited in the available literature, the demonstrated anti-HIV properties of co-isolated alkaloids from the same plant source suggest that compounds of this structural class have broad antiviral potential worth further investigation.

Structural Relationships with Other Periglaucines

Periglaucine D is one member of a family of structurally related hasubanan alkaloids. Understanding the relationships between these compounds provides valuable insights for structure-activity relationship studies.

StrategyDescriptionApplicationReference
Photoenolization/Diels-Alder (PEDA) reactionConstructs the highly functionalized tricyclic core skeleton with quaternary centerUsed in synthesis of periglaucines A-C
Rh-catalyzed Hayashi-Miyaura reactionRegio- and diastereoselective process to connect necessary fragmentsApplied in synthesis of periglaucines A-C
Bio-inspired intramolecular Michael additionGenerates the aza[4.4.3]propellane structureUsed in hasubanan alkaloid synthesis
Transannular acetalizationForms tetrahydrofuran ring in conjunction with Michael additionApplied in complex alkaloid synthesis
Domino sequence with nitrone formationRegio- and diastereoselective intramolecular [3+2] cycloadditionUsed in stephadiamine synthesis

Recent synthetic approaches to hasubanan alkaloids have employed innovative strategies including asymmetric catalysis, photochemistry, and biomimetic transformations. These methodologies have enabled the construction of the complex polycyclic frameworks with control of multiple stereocenters.

The synthesis of periglaucine D would likely build upon these established approaches but would require additional steps to introduce the acetyl side chain that distinguishes it from other periglaucines. The development of an efficient total synthesis of periglaucine D remains an important goal that would facilitate further biological studies and potential medicinal chemistry efforts .

Research Applications and Future Perspectives

The discovery of periglaucine D and elucidation of its biological activities have opened up several promising avenues for research and potential therapeutic applications.

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